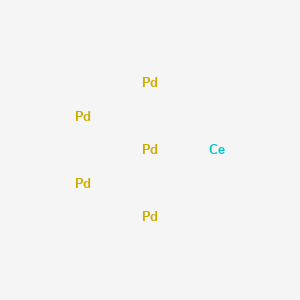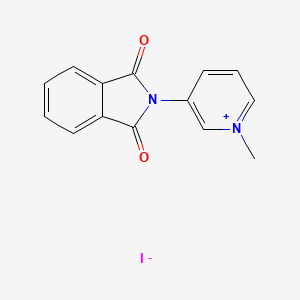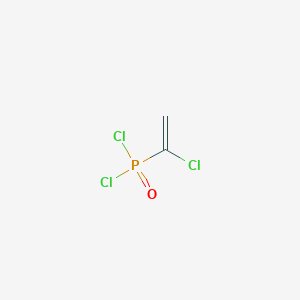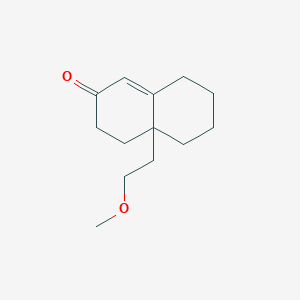
Cerium--palladium (1/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Cerium–palladium (1/5) can be synthesized through various methods. One common approach involves the thermal decomposition of cerium(III) complexes, such as cerium(III) nitrate or cerium(III) chloride, to form cerium oxide (CeO2). Palladium(II) nitrate is then introduced to the preformed cerium oxide using wetness impregnation, often assisted by microwave irradiation to ensure uniform dispersion of the palladium. The final product is obtained by calcination under a reduced atmosphere of 10% hydrogen in helium at 700°C for 2 hours .
Industrial Production Methods: Industrial production of cerium–palladium (1/5) typically involves similar methods but on a larger scale. The use of metal complex decomposition and microwave-assisted wetness impregnation ensures high yield and uniformity of the product. The process is optimized to achieve the desired properties, such as high surface area and active palladium species content .
化学反応の分析
Types of Reactions: Cerium–palladium (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, cerium in the compound can exist in multiple oxidation states, primarily Ce(III) and Ce(IV), which allows it to participate in redox reactions .
Common Reagents and Conditions: Common reagents used in reactions involving cerium–palladium (1/5) include strong oxidizing agents like peroxodisulfate or bismuthate for oxidation reactions. Reduction reactions often involve hydrogen gas or other reducing agents. The reaction conditions vary depending on the desired outcome but typically involve elevated temperatures and controlled atmospheres .
Major Products Formed: The major products formed from reactions involving cerium–palladium (1/5) depend on the specific reaction. For example, oxidation reactions may produce cerium(IV) oxide and palladium(II) oxide, while reduction reactions may yield metallic palladium and cerium(III) hydroxide .
科学的研究の応用
Cerium–palladium (1/5) has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including methane steam reforming and methanol oxidation . In biology and medicine, cerium–palladium (1/5) nanoparticles are explored for their potential antioxidant and catalytic properties, which can be beneficial in biomedical applications . In industry, the compound is used in automotive catalysts to control exhaust emissions and improve fuel efficiency .
作用機序
The mechanism by which cerium–palladium (1/5) exerts its effects involves the interaction of cerium and palladium atoms at the molecular level. Cerium’s ability to switch between Ce(III) and Ce(IV) oxidation states facilitates redox reactions, while palladium acts as a catalyst, enhancing reaction rates and selectivity. The combination of these elements creates a synergistic effect, improving the overall efficiency of the compound in various applications .
類似化合物との比較
- Cerium oxide (CeO2)
- Palladium oxide (PdO)
- Cerium-doped palladium (Ce-Pd)
Uniqueness: Cerium–palladium (1/5) is unique due to its specific ratio of cerium to palladium, which provides distinct catalytic properties not found in other similar compounds. The presence of cerium enhances the stability and activity of palladium, making it more effective in catalytic applications compared to pure palladium or cerium-doped palladium .
Conclusion
Cerium–palladium (1/5) is a compound with significant potential in various scientific and industrial applications. Its unique properties, preparation methods, and mechanisms of action make it a valuable material for research and development in fields such as catalysis, medicine, and environmental science.
特性
CAS番号 |
90314-60-6 |
|---|---|
分子式 |
CePd5 |
分子量 |
672.2 g/mol |
IUPAC名 |
cerium;palladium |
InChI |
InChI=1S/Ce.5Pd |
InChIキー |
VVTPVLSTJGNNDW-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)


![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)




